![molecular formula C26H19NO5S B3012724 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 299956-15-3](/img/structure/B3012724.png)
3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate" is a derivative of benzo[d]thiazole and chromen, which are heterocyclic compounds known for their diverse biological activities. The benzo[d]thiazole moiety is a common structure found in compounds with various pharmacological properties, while the chromen moiety is a core structure in coumarins, which are known for their fluorescence and biological activities.
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives can be achieved through various methods. For instance, the synthesis of 3-ethyl-2-tetrazo-6-X-benzo[d]thiazolines, a related class of compounds, involves the addition of azide ions to azidinium salts, which can generate nucleophilic carbenes that can be trapped by electrophilic compounds . Another approach for synthesizing benzo[d]thiazole derivatives is the one-pot C–C and C–N bond-forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water, which is an eco-friendly protocol . Additionally, the synthesis of benzo[d]thiazole derivatives can be achieved through multicomponent reactions (MCRs) in water without using a catalyst, which is considered a green approach .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives can be elucidated using various spectroscopic techniques. For example, the stereochemistry of polycyclic compounds such as tetrahydrobenzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles was determined by NMR spectroscopy and single-crystal X-ray structures . The molecular structure can also be confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, electron ionization mass spectrometry, and elemental analyses, as demonstrated in the synthesis of benzo[d]oxazole-2(3H)-thione derivatives .
Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo various chemical reactions. The thermolysis of 3-ethyl-2-tetrazo-6-X-benzo[d]thiazolines can generate nucleophilic carbenes that can react with different electrophilic compounds . Cycloaddition reactions are another type of chemical reaction that benzo[d]thiazole derivatives can participate in, as seen in the synthesis of benzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles . Furthermore, the reactivity of these compounds can be explored through their fluorescence properties, as in the case of blue light-emitting 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives can be quite diverse. For instance, the fluorescence study of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones revealed that these compounds emit blue light in the region between 450 to 495 nm, with moderate quantum yields compared to Rhodamine B . The antibacterial evaluation of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones showed broad-spectrum antibacterial activity against various bacterial strains . Additionally, novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives exhibited promising anti-microbial activity and cytotoxicity against cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Synthesis and Bio-Evaluation
Researchers synthesized novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide and evaluated their potential antimicrobial, antifungal, and antimalarial activity. This study highlights the compound's relevance in developing new therapeutic agents (Shah et al., 2016).
Antioxidant Properties
Another research focused on the preparation and characterization of a 3-(4-hydroxy-4H-benzo[4, 5]thiazolo[3, 2-a]pyrimidin-4-yl)-2H-chromen-2-one derivative, revealing significant antioxidant activities. This indicates its potential use as a natural antioxidant (Abd-Almonuim et al., 2020).
Anticonvulsant Agents
In a study on quinazolino-benzothiazoles, certain compounds including a similar structure showed significant activity against seizures, indicating its potential as an anticonvulsant agent (Ugale et al., 2012).
Cytotoxic Activity
A novel series of thiazole derivatives bearing a coumarin nucleus were synthesized, demonstrating potent cytotoxic activity against human keratinocytes, suggesting their potential in cancer research (Gomha & Khalil, 2012).
In Vitro Antitumor Activity
The compound was utilized to create novel series of fused chromone bearing benzothiazole moiety with significant anticancer activities, particularly against lung and colon cancer cells (El-Helw et al., 2019).
Antimicrobial Polyurethane Coating
Researchers developed a coumarin–thiazole derivative for antimicrobial polyurethane varnish formulations, showing its potential application in antimicrobial coatings (El‐Wahab et al., 2014).
Chemosensors for Cyanide Anions
This compound's derivatives were synthesized and investigated as chemosensors for cyanide anions, demonstrating their application in environmental monitoring (Wang et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO5S/c1-3-15-12-18-22(13-21(15)32-26(29)16-8-10-17(30-2)11-9-16)31-14-19(24(18)28)25-27-20-6-4-5-7-23(20)33-25/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOZKADCHNDFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=C(C=C3)OC)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

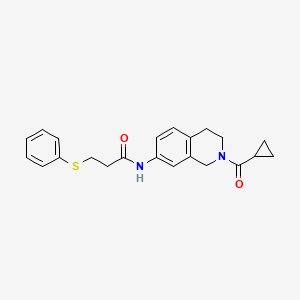
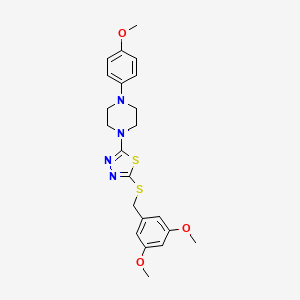
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)

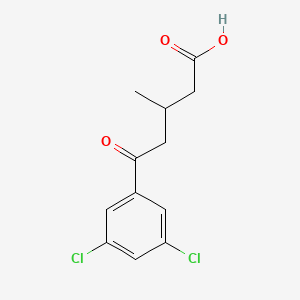

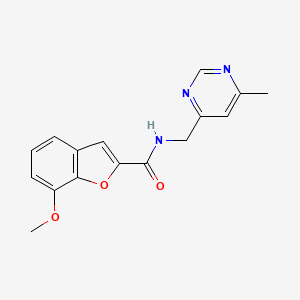
![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3012654.png)
![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3012660.png)
![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B3012661.png)
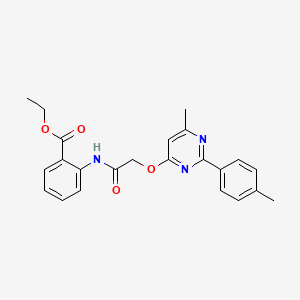
![N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B3012664.png)